Magnesium, chloropropyl-

Description

Overview of Organometallic Chemistry and its Synthetic Importance

Organometallic chemistry is a field that bridges organic and inorganic chemistry by studying chemical compounds containing at least one bond between a carbon atom of an organic compound and a metal. bethunecollege.ac.in These compounds, known as organometallics, are pivotal in a myriad of synthetic applications. bethunecollege.ac.in Metals such as lithium, magnesium, copper, and zinc have been widely used since the 19th century to form carbon-metal bonds, creating reagents essential for modern organic synthesis. bethunecollege.ac.in The unique reactivity of organometallic compounds, often characterized by a reversal of polarity known as "umpolung," allows carbon atoms to function as nucleophiles, a fundamental process for constructing complex organic molecules from simpler precursors. bethunecollege.ac.innumberanalytics.com The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and organometallic reagents are indispensable tools for this purpose. numberanalytics.com They react with a wide array of functional groups, making them incredibly versatile in the synthesis of natural products, pharmaceuticals, and other fine chemicals. numberanalytics.comthermofisher.com

Historical Context and Evolution of Grignard Reagent Chemistry

The history of organomagnesium halides, now famously known as Grignard reagents, traces back to the late 19th and early 20th centuries. While Herman Fleck is credited with preparing the first organomagnesium halide, phenylmagnesium bromide, in 1890, it was the work of French chemist François Auguste Victor Grignard that revolutionized their use. ias.ac.in In 1900, Grignard discovered that reacting an alkyl halide with magnesium metal in diethyl ether produced a highly reactive organomagnesium compound. thermofisher.comwikipedia.org This breakthrough provided a reliable method for generating these powerful nucleophiles. ias.ac.in

Initially, Grignard's professor, Philippe Barbier, had attempted a one-pot reaction by mixing magnesium with an ether solution of methyl iodide and then adding methylheptenone, but the results were inconsistent. ias.ac.in Grignard's crucial contribution was the development of a two-step process: first preparing the organomagnesium halide and then reacting it with the desired substrate, which proved to be much more successful. ias.ac.in This discovery was of such profound importance to synthetic chemistry that Grignard was awarded the Nobel Prize in Chemistry in 1912. wikipedia.orgebsco.comacs.org Since their discovery, Grignard reagents have become one of the most versatile and widely used classes of reagents for forming carbon-carbon bonds. thermofisher.comebsco.com

Definition and Scope of Chloropropylmagnesium within Grignard Reagents

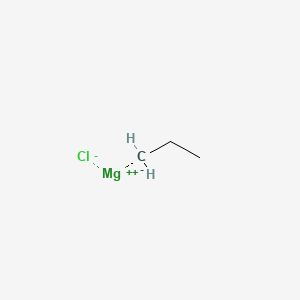

Chloropropylmagnesium, with the chemical formula C₃H₇ClMg, is a specific example of a Grignard reagent. nih.govguidechem.com It falls under the general formula RMgX, where 'R' is an organic group (in this case, a propyl group) and 'X' is a halogen (chlorine). numberanalytics.combyjus.com As a Grignard reagent, chloropropylmagnesium is a powerful nucleophile and a strong base. byjus.comsigmaaldrich.com It is typically prepared by reacting 1-chloropropane (B146392) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). sigmaaldrich.com The solvent plays a crucial role in stabilizing the organomagnesium compound. byjus.com

The scope of chloropropylmagnesium's utility lies in its ability to introduce a propyl group into a wide variety of molecules. It readily reacts with electrophilic centers, most notably the carbon atom of carbonyl groups in aldehydes and ketones, to form alcohols. wikipedia.orglibretexts.org This reaction is a cornerstone of its application in organic synthesis. iitk.ac.in Furthermore, it can react with other electrophiles like esters, carbon dioxide, and epoxides, making it a versatile tool for constructing more complex carbon skeletons. bethunecollege.ac.inlibretexts.org

Table 1: Properties of Chloropropylmagnesium

| Property | Value |

| Chemical Formula | C₃H₇ClMg |

| CAS Number | 2234-82-4 |

| Molecular Weight | 102.84 g/mol |

| Appearance | Dark brown liquid |

| Solubility | Soluble in ethers (e.g., diethyl ether, THF) |

| Reactivity | Highly reactive with water and air |

Fundamental Principles Governing the Reactivity of Chloropropylmagnesium

The reactivity of chloropropylmagnesium is fundamentally governed by the nature of the carbon-magnesium bond. Due to the significant difference in electronegativity between carbon and magnesium, this bond is highly polar covalent, with the carbon atom bearing a partial negative charge (δ-) and the magnesium atom a partial positive charge (δ+). wikipedia.orgknockhardy.org.uk This polarization makes the propyl group a potent nucleophile, readily attacking electron-deficient centers. wikipedia.orgbyjus.com

In solution, the structure of Grignard reagents, including chloropropylmagnesium, is more complex than the simple RMgX formula suggests. It exists in equilibrium with other species, as described by the Schlenk equilibrium. wikipedia.orgwikipedia.org

2 RMgX ⇌ MgR₂ + MgX₂

This equilibrium means that a solution of chloropropylmagnesium also contains dipropylmagnesium (Mg(C₃H₇)₂) and magnesium chloride (MgCl₂). wikipedia.org The position of this equilibrium is influenced by factors such as the solvent, concentration, and temperature. wikipedia.org In ethereal solvents like diethyl ether, the monomeric RMgX form is generally favored. researchgate.net The solvent molecules coordinate to the magnesium atom, stabilizing the reagent. wikipedia.orgnih.gov

The reaction mechanism of chloropropylmagnesium with carbonyl compounds is often depicted as proceeding through a six-membered ring transition state. wikipedia.org The magnesium atom coordinates with the carbonyl oxygen, while the nucleophilic propyl group attacks the carbonyl carbon. wikipedia.org An alternative mechanism involving a single electron transfer (SET) has also been proposed. wikipedia.org The high reactivity of chloropropylmagnesium necessitates that it be handled under anhydrous and inert conditions, as it reacts vigorously with water and oxygen. byjus.com

Properties

IUPAC Name |

magnesium;propane;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7.ClH.Mg/c1-3-2;;/h1,3H2,2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYEXTBOQKFUPOE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[CH2-].[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00883815 | |

| Record name | Magnesium, chloropropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2234-82-4 | |

| Record name | Propylmagnesium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002234824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, chloropropyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium, chloropropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloropropylmagnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.078 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Chloropropylmagnesium

Preparation via Direct Reaction of 1-Chloropropane (B146392) with Magnesium Metal

CH₃CH₂CH₂Cl + Mg → CH₃CH₂CH₂MgCl

This process, while straightforward in principle, involves several complex phenomena that influence its efficiency and safety, including initiation mechanisms, the physical state of the magnesium, and the choice of solvent. acs.orgwikipedia.org

The synthesis of Grignard reagents is well-known for being subject to an induction period, which is an initial slow stage before the reaction accelerates. wikipedia.orgwikipedia.org This delay is primarily due to the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal, preventing it from reacting with the 1-chloropropane. wikipedia.orgmnstate.eduwvu.edu The reaction only begins once this oxide layer is breached, exposing fresh, reactive magnesium. mnstate.educerritos.edu

The initiation mechanism is thought to involve the transfer of an electron from the magnesium surface to the organic halide, forming a radical anion that quickly cleaves into a halide anion and an organic radical. acs.org Evidence suggests that this process occurs at a limited number of discrete, reactive sites on the magnesium surface, which may be crystalline defects or impurities. acs.org Once initiated, the reaction proceeds at these sites, which grow larger rather than new sites being formed. acs.org The induction period can be influenced by contaminants in the solvent, such as water or peroxides, which can prolong the delay and potentially lead to dangerous, uncontrolled runaway reactions. researchgate.netresearchgate.netresearchgate.net

The rate and success of chloropropylmagnesium synthesis are highly dependent on the physical form (morphology) and surface condition of the magnesium metal. rsc.orgmasterorganicchemistry.com Since the reaction is heterogeneous, a larger reactive surface area generally leads to a faster reaction. rsc.orgmasterorganicchemistry.com Fine magnesium turnings or powders offer a larger surface area compared to coarse turnings. rsc.org

To overcome the passivating MgO layer and shorten the induction period, various surface activation methods are employed:

Mechanical Activation : Crushing or vigorously stirring the magnesium turnings in situ can break the oxide layer, exposing fresh metal. wikipedia.orgmnstate.eduresearchgate.net Sonication can also be used to clean the metal surface. wikipedia.orgresearchgate.net

Chemical Activation : Small amounts of activating agents are commonly added. Iodine (I₂), 1,2-dibromoethane, and methyl iodide are frequently used. wikipedia.orgwvu.eduresearchgate.net These substances react with the magnesium surface to generate reactive sites. wvu.eduacs.org For instance, 1,2-dibromoethane's activation can be monitored by the observation of ethylene (B1197577) gas bubbles. wikipedia.orgwvu.edu More advanced methods include the use of diisobutylaluminum hydride (DIBAH) to activate the magnesium surface, allowing initiation at lower, safer temperatures. researchgate.netacs.org Specially prepared, highly reactive magnesium, such as Rieke magnesium, can also circumvent the initiation problem. wikipedia.org

The solvent plays a critical role in the synthesis of Grignard reagents by stabilizing the organomagnesium compound as it forms. acs.orgwikipedia.org Ethereal solvents are essential because the oxygen atoms in the ether can donate electron pairs to the magnesium, forming a soluble complex. acs.org Common solvents for this purpose include diethyl ether and tetrahydrofuran (B95107) (THF). iitk.ac.inwikipedia.org

The choice of solvent impacts reaction safety, stability, and efficiency. The properties of common solvents are compared below:

| Solvent System | Boiling Point (°C) | Density (g/mL at 25°C) | Key Features |

| Diethyl Ether | 34.6 | 0.713 | Traditional solvent; highly volatile and flammable. sigmaaldrich.cn |

| Tetrahydrofuran (THF) | 66 | 0.889 | Common solvent, allows for higher reaction temperatures than diethyl ether. acs.orgwikipedia.org |

| 2-Methyl-THF | ~80 | ~0.855 | A "greener" solvent derived from renewable resources, often used as an alternative to THF. lookchem.comchemicalbook.com |

| Butyl Ether | 142 | 0.764 | Higher boiling point offers a wider temperature range for reaction control. Butyl ether-based solvents can form more stable Grignard reagents. |

Mixed solvent systems, such as combining butyl ether with an inert solvent, can be used to fine-tune properties like solvation and improve safety and yield.

The formation of Grignard reagents is a strongly exothermic process. researchgate.nethzdr.de After the induction period, the reaction can accelerate rapidly, releasing a significant amount of heat that can cause the solvent to boil and lead to a thermal runaway if not properly controlled. wikipedia.orghzdr.de Therefore, understanding the reaction's thermodynamics and kinetics is crucial for safe scale-up. acs.orghzdr.de

Reaction calorimeters are used to measure the heat flow during the synthesis, providing critical data on the heat of reaction and the rate of heat release. mt.comresearchgate.nethzdr.de The rate-limiting step after initiation is often the mass transfer of the alkyl halide to the reactive magnesium surface. acs.org Quantum-chemical calculations and density functional theory (DFT) studies have been employed to model the reaction mechanism, including the energies of intermediate steps and transition states. worldscientific.comresearchgate.net These computational approaches suggest the reaction can proceed through different channels (e.g., radical or molecular) depending on the structure of the magnesium surface (modeled as clusters). worldscientific.com The activation energy for the formation of the Grignard reagent has been shown to correlate with the energy required to detach a magnesium atom from the cluster. worldscientific.com

Alternative Routes to Chloropropylmagnesium (e.g., Transmetalation)

Besides the direct synthesis from magnesium metal, chloropropylmagnesium can be prepared through alternative routes, most notably transmetalation. Transmetalation involves the transfer of an organic group from one metal to another. wikipedia.org This can be represented by the general form:

M₁–R + M₂–R′ → M₁–R′ + M₂–R

This method is particularly useful for preparing Grignard reagents that are difficult to synthesize directly. wikipedia.org For example, an organozinc compound can react with magnesium to produce the corresponding Grignard reagent. wikipedia.org While not commonly cited specifically for chloropropylmagnesium, the principle applies. Another form of transmetalation is the halogen-magnesium exchange, where a pre-formed Grignard reagent exchanges with a different organic halide. For instance, isopropylmagnesium chloride, often complexed with lithium chloride (iPrMgCl·LiCl), is a powerful reagent for performing such exchanges with aryl bromides to generate new Grignard reagents. thieme-connect.de

Modern Synthetic Approaches for Chloropropylmagnesium Production

Modern advancements in chemical synthesis aim to improve the safety, efficiency, and environmental footprint of Grignard reagent production. Key developments include:

Continuous Flow Synthesis : Moving from traditional batch reactors to continuous flow systems offers significant advantages. Packed-bed reactors filled with magnesium turnings allow for better temperature control, reduced side reactions (like Wurtz coupling), and enhanced safety by minimizing the volume of reactive material at any given time. rsc.org

Mechanochemistry : This approach uses mechanical energy (e.g., ball milling) to drive chemical reactions, often reducing or eliminating the need for solvents. murraystate.edu While not yet a mainstream method for chloropropylmagnesium, it represents a growing area of green chemistry.

Advanced Activation Methods : As mentioned, using activators like DIBAH allows for reliable reaction initiation at low temperatures (≤ 20°C), which is well below the boiling point of THF. researchgate.netacs.org This makes it easier to detect the exotherm at the start of the reaction and prevent thermal runaway. acs.org

Real-time Monitoring : The use of in-situ analytical techniques, such as Fourier-transform infrared spectroscopy (FTIR), allows chemists to monitor the concentration of reactants and products in real-time. mt.com This provides precise control over the reaction, ensuring it has initiated and is proceeding safely, and helps prevent the dangerous accumulation of unreacted alkyl halide. mt.comacs.org

Continuous Flow Synthesis Techniques for Scalability

The industrial-scale synthesis of Grignard reagents, including chloropropylmagnesium, has traditionally relied on batch or semi-batch processes. researchgate.net However, these methods present challenges related to heat management of the exothermic reaction and potential safety issues. researchgate.netvapourtec.com Continuous flow chemistry has emerged as a revolutionary technique that facilitates organic molecule synthesis in a safer, more efficient, and scalable manner. innovation.ca This approach utilizes tube-based reactors where chemicals circulate continuously, offering superior heat and mass transfer compared to conventional batch reactors due to a high surface-to-volume ratio. innovation.ca The result is better reaction control, reduced reaction times, and improved yields and selectivity. innovation.ca

Research into the continuous synthesis of Grignard reagents has demonstrated significant advantages over traditional methods. researchgate.net A common setup involves a packed-bed column reactor filled with magnesium metal, often in the form of turnings or powder. vapourtec.comresearchgate.net The organohalide, in this case, a chloropropyl halide, is then passed through the activated magnesium bed. vapourtec.com One notable study demonstrated the use of a Vapourtec R-series flow reactor with a column packed with commercially available magnesium powder, which was activated in-situ to remove the passivating oxide layer. vapourtec.com This setup allowed for the on-demand generation of various Grignard reagents by simply flowing the corresponding organohalide over the reactive magnesium surface. vapourtec.com The concentration of the produced Grignard reagent was found to be stable until a significant portion (60-70%) of the magnesium was consumed. vapourtec.com

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Grignard Reagents

| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Safety | Higher risk due to poor heat dissipation and potential for runaway reactions. researchgate.netvapourtec.com | Enhanced safety through superior heat transfer and small reaction volumes. innovation.caresearchgate.net |

| Scalability | Scale-up can be complex and introduce new safety risks. | Readily scalable by extending operation time or using larger reactors. innovation.caresearchgate.net |

| Heat Transfer | Inefficient, leading to hotspots and potential side reactions. researchgate.net | Highly efficient due to high surface-to-volume ratio of reactors. innovation.ca |

| Selectivity | Prone to side reactions like Wurtz coupling. researchgate.netresearchgate.net | Improved selectivity and reduced formation of byproducts. researchgate.netresearchgate.net |

| Process Control | Batch-to-batch variability is common. researchgate.net | Precise control over reaction parameters (temperature, flow rate, stoichiometry). innovation.ca |

| Reagent Handling | Requires preparation and storage of sensitive Grignard reagents. researchgate.net | Allows for on-demand, in-situ generation and immediate use. vapourtec.com |

Strategies for Purity and Stability Control of Chloropropylmagnesium

The purity and stability of Grignard reagents like chloropropylmagnesium are critical for their successful application in subsequent synthetic steps. Several factors, including solvent, temperature, and the presence of impurities, significantly influence their stability. numberanalytics.com Likewise, reaction conditions must be carefully controlled to minimize the formation of byproducts, ensuring high purity.

Stability Control: The stability of Grignard reagents is paramount. They are known to be sensitive to air and moisture, necessitating the use of anhydrous solvents and inert atmospheres (e.g., nitrogen or argon) during their preparation and handling. reddit.com The choice of solvent is crucial; diethyl ether and tetrahydrofuran (THF) are commonly used because they solvate the magnesium center, forming a stable complex. numberanalytics.com Temperature also plays a key role, with Grignard reagents generally exhibiting greater stability at lower temperatures. numberanalytics.com Recent research has explored novel methods for stabilization, such as the use of macrocyclic hosts like pillar vapourtec.comarenes, which can entrap and stabilize Grignard reagents with linear alkyl chains while preserving their reactivity. rsc.org

Purity Control: A primary impurity in Grignard synthesis is the product of Wurtz coupling, which arises from the reaction between the newly formed Grignard reagent and an unreacted molecule of the organohalide. researchgate.netresearchgate.net Continuous flow processes have been shown to reduce the formation of these coupling products. researchgate.net In both batch and flow synthesis, a key strategy to lessen this side reaction is the slow addition of the halide to the magnesium suspension. chegg.com This ensures that the halide concentration remains low, favoring the reaction with magnesium over the reaction with the Grignard reagent. chegg.com

Other strategies to ensure high purity include:

Magnesium Activation: Insufficiently activated magnesium can lead to slow or incomplete reactions. numberanalytics.com Activation can be achieved by chemical means, using reagents like iodine or 1,2-dibromoethane, or by mechanical grinding. numberanalytics.comreddit.com

Temperature Control: Careful management of the reaction temperature is essential to minimize side reactions and improve yields. numberanalytics.com

Catalyst Use: While not always necessary for the formation of the Grignard reagent itself, catalysts can be employed in subsequent reactions to improve selectivity and yield. numberanalytics.com For instance, iron(III) salts can catalyze the reaction of Grignard reagents with epoxides. numberanalytics.com

Halide Choice: When preparing chloropropylmagnesium, it is essential to use isopropyl chloride. Using a bromide equivalent can lead to halogen exchange reactions, resulting in mixed halide species or undesired brominated byproducts in subsequent steps. orgsyn.org

The main sources of organic impurities in chemical syntheses often stem from starting materials, reagents, byproducts, and degradation products. eresearchco.com Therefore, rigorous control over the quality of the starting chloropropyl halide and the solvent is fundamental to achieving high purity of the final Grignard reagent.

Table 2: Key Strategies for Purity and Stability Control of Chloropropylmagnesium

| Factor | Control Strategy | Impact on Purity/Stability |

|---|---|---|

| Atmosphere | Maintain an inert atmosphere (e.g., Nitrogen, Argon). reddit.com | Prevents degradation from reaction with oxygen and moisture. numberanalytics.comreddit.com |

| Solvent | Use anhydrous aprotic solvents like THF or diethyl ether. numberanalytics.com | Stabilizes the Grignard reagent through complexation. numberanalytics.com |

| Temperature | Conduct the reaction at controlled, often low, temperatures. numberanalytics.com | Increases stability and minimizes side reactions. numberanalytics.comnumberanalytics.com |

| Reactant Addition | Add the chloropropyl halide slowly to the magnesium suspension. chegg.com | Minimizes Wurtz coupling, a major source of impurity. researchgate.netchegg.com |

| Magnesium Quality | Use highly active magnesium or activate it in-situ. vapourtec.comnumberanalytics.com | Ensures complete and efficient reaction, preventing unreacted starting material. numberanalytics.com |

| Halide Purity | Use pure starting materials (chloropropyl halide). eresearchco.com | Avoids introducing impurities from the outset. eresearchco.com |

Mechanistic Elucidation of Chloropropylmagnesium Mediated Reactions

Electron Transfer Pathways in Carbon-Magnesium Bond Formation

The formation of the carbon-magnesium bond in chloropropylmagnesium, like other Grignard reagents, is a complex process that occurs on the surface of magnesium metal. alfa-chemistry.comiitk.ac.in The reaction is initiated by the transfer of a single electron (SET) from the magnesium surface to the organic halide, in this case, a chloropropane. alfa-chemistry.comiitk.ac.in This process is not as simple as a direct insertion of magnesium into the carbon-halogen bond but involves radical intermediates. alfredstate.edu

Where R is the chloropropyl group and X is chlorine.

The mechanism is thought to involve the following steps:

Initial Electron Transfer: An electron is transferred from the magnesium metal to the antibonding orbital (σ*) of the carbon-halogen bond of the chloropropane. alfredstate.edu This results in the formation of a radical anion which quickly decomposes into an alkyl radical (R•) and a halide anion (X⁻).

Radical and Anion Adsorption: These newly formed species are believed to be adsorbed onto the magnesium surface. alfredstate.edu

Second Electron Transfer: The alkyl radical (chloropropyl radical) then accepts a second electron from the magnesium surface to form a carbanion (R⁻).

Reagent Formation: This carbanion subsequently combines with the magnesium cation (Mg²⁺) and the halide anion (X⁻) to form the final Grignard reagent, chloropropylmagnesium chloride.

The presence of radical intermediates is supported by the observation of side products such as dimers (R-R) and products from disproportionation reactions. alfredstate.edu The entire process is highly dependent on the condition of the magnesium surface, and various methods are employed to activate the metal by removing the passivating layer of magnesium oxide. wikipedia.org

Computational studies have further illuminated these pathways, suggesting that the reaction can proceed through different routes depending on factors like the substrate and solvent. acs.orgrsc.org For some substrates, a direct nucleophilic pathway may be favored, while for others, particularly those with lower reduction potentials, a radical pathway involving single electron transfer is more likely. acs.orgrsc.org

Nucleophilic Addition Mechanisms of the Chloropropyl Carbanion

The carbon-magnesium bond in chloropropylmagnesium is highly polarized, with the carbon atom being more electronegative than magnesium. This polarization results in the chloropropyl group acting as a potent nucleophile, specifically as a carbanion. wikipedia.orgguidechem.com This nucleophilic character is the basis for its wide range of reactions with various electrophiles. wikipedia.org

Reactivity with Carbonyl Compounds: Aldehydes and Ketones

Chloropropylmagnesium readily reacts with aldehydes and ketones in a classic nucleophilic addition reaction. wikipedia.orgorganic-chemistry.org The nucleophilic carbon of the chloropropyl group attacks the electrophilic carbon of the carbonyl group. wikipedia.orglibretexts.org This attack breaks the pi (π) bond of the carbonyl, pushing the electrons onto the oxygen atom and forming a tetrahedral alkoxide intermediate. libretexts.orgmasterorganicchemistry.com Subsequent protonation of this intermediate, typically during an acidic workup, yields an alcohol. ucalgary.ca

The general mechanism is as follows:

Nucleophilic Attack: The chloropropyl carbanion adds to the carbonyl carbon. ucalgary.ca

Formation of Tetrahedral Intermediate: An alkoxide intermediate is formed. libretexts.org

Protonation: Acidic workup protonates the alkoxide to give the final alcohol product. ucalgary.ca

The reactivity of the carbonyl compound is influenced by steric and electronic factors. masterorganicchemistry.com Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. libretexts.org With sterically hindered ketones, an alternative single electron transfer (SET) mechanism may compete with the direct nucleophilic addition. wikipedia.orgorganic-chemistry.org This SET mechanism involves the transfer of an electron from the Grignard reagent to the ketone, forming a ketyl radical intermediate. wikipedia.org

| Reactant | Product after Hydrolysis |

| Formaldehyde (B43269) | Primary alcohol |

| Other Aldehydes | Secondary alcohol |

| Ketones | Tertiary alcohol |

This table summarizes the general outcomes of the reaction between chloropropylmagnesium and various carbonyl compounds.

Multiple Additions to Esters and Acid Derivatives

When chloropropylmagnesium reacts with esters and other carboxylic acid derivatives (like acid chlorides), the reaction typically proceeds through a nucleophilic acyl substitution, followed by a second nucleophilic addition. organic-chemistry.orgchemistry.coach

The mechanism involves these steps:

First Nucleophilic Addition: The chloropropyl carbanion attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. chemistry.coach

Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the alkoxy group (-OR) as a leaving group. chemistry.coach This step forms a ketone.

Second Nucleophilic Addition: The newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the chloropropylmagnesium reagent, as described in the section on aldehydes and ketones. youtube.com

Protonation: An acidic workup protonates the resulting alkoxide to yield a tertiary alcohol where two of the alkyl groups are derived from the Grignard reagent. chemistry.coach

Due to the higher reactivity of the intermediate ketone, it is generally not possible to stop the reaction at the ketone stage when using Grignard reagents like chloropropylmagnesium. organic-chemistry.org

Reactions with Nitriles to Form Imines/Ketones

Chloropropylmagnesium can add to the electrophilic carbon of a nitrile group (C≡N). organic-chemistry.orglibretexts.org This reaction is a valuable method for the synthesis of ketones.

The mechanism proceeds as follows:

Nucleophilic Addition: The chloropropyl carbanion attacks the carbon atom of the nitrile, breaking the pi bond and forming an imine anion intermediate. libretexts.orgmasterorganicchemistry.com

Hydrolysis: The intermediate imine anion is stable until an aqueous acid workup is performed. masterorganicchemistry.com The addition of acid protonates the nitrogen, and subsequent hydrolysis of the resulting imine leads to the formation of a ketone. libretexts.orgmasterorganicchemistry.com

Unlike the reaction with esters, the addition to nitriles occurs only once. masterorganicchemistry.com This allows for the controlled synthesis of ketones where one of the alkyl groups is derived from the nitrile and the other from the Grignard reagent.

Carbonylation Reactions with Carbon Dioxide

Chloropropylmagnesium reacts with carbon dioxide (CO₂), typically in the form of dry ice, in a carbonylation reaction to produce a carboxylic acid after acidic workup. organic-chemistry.orgpressbooks.pub

The mechanism involves:

Nucleophilic Attack: The chloropropyl carbanion acts as a nucleophile and attacks the electrophilic carbon atom of the carbon dioxide molecule. pressbooks.pub

Formation of Carboxylate Salt: This addition results in the formation of a magnesium carboxylate salt. pressbooks.pub

Protonation: Subsequent treatment with an aqueous acid protonates the carboxylate to yield the corresponding carboxylic acid (e.g., butyric acid if starting with propylmagnesium chloride). pressbooks.pub

This reaction is a reliable method for extending a carbon chain by one carbon and introducing a carboxylic acid functional group.

Ring-Opening Reactions with Cyclic Ethers (Epoxides)

Chloropropylmagnesium, being a strong nucleophile, can open the strained ring of an epoxide. organic-chemistry.orgnih.gov This reaction is a useful method for forming carbon-carbon bonds and introducing a hydroxyl group.

The reaction proceeds via an Sₙ2-like mechanism:

Nucleophilic Attack: The chloropropyl carbanion attacks one of the electrophilic carbon atoms of the epoxide ring. youtube.com

Ring Opening: This attack occurs from the backside and leads to the opening of the three-membered ring, relieving the ring strain. youtube.com The nucleophile attacks the less sterically hindered carbon of the epoxide. youtube.comyoutube.com

Formation of Alkoxide: The ring-opening results in the formation of a magnesium alkoxide.

Protonation: An acidic workup protonates the alkoxide to give the final alcohol product. youtube.com

This reaction results in the formation of a new carbon-carbon bond and an alcohol, with the hydroxyl group located on the carbon adjacent to where the new alkyl group has attached.

Competing Reaction Pathways and Their Impact on Selectivity

In the reaction of chloropropylmagnesium with carbonyl compounds, particularly ketones, the desired nucleophilic addition to the carbonyl carbon competes with several side reactions. The prevalence of these alternative pathways is highly dependent on factors such as the steric hindrance of both the Grignard reagent and the substrate, the nature of the solvent, and the reaction temperature. The main competing pathways are enolization (proton abstraction) and reduction.

Chloropropylmagnesium, like other Grignard reagents, is a strong base in addition to being a nucleophile. When reacting with ketones that possess α-hydrogens, it can act as a base, abstracting a proton to form a magnesium enolate. wikipedia.orgsci-hub.ru This process is particularly significant with sterically hindered ketones, where the electrophilic carbonyl carbon is not easily accessible for nucleophilic attack. sci-hub.rumsu.edu The enolization reaction is generally undesirable as, upon aqueous workup, the enolate is protonated, leading to the recovery of the starting ketone. wikipedia.org

The choice of the Grignard reagent is also crucial. Reagents such as methylmagnesium chloride, which lack β-hydrogens, may still act as strong bases and primarily cause enolization in reactions with hindered ketones that have α-hydrogens. msu.edu The nature of the solvent can also influence the basicity of the Grignard reagent and thus the extent of enolization.

| Substrate (Ketone) | Grignard Reagent | Observed Outcome | Reference |

|---|---|---|---|

| Sterically Hindered Ketone (e.g., di-tert-butyl ketone) | tert-butylmagnesium chloride | No product formed, likely due to enolization | nih.gov |

| Sterically Hindered Ketone with α-hydrogens | methylmagnesium chloride | Can act as a strong base, leading to enolization | msu.edu |

Another significant side reaction in Grignard additions to carbonyl compounds is the reduction of the carbonyl group to an alcohol. This pathway becomes prominent when the Grignard reagent possesses a β-hydrogen. The mechanism is believed to proceed through a cyclic six-membered transition state, akin to the Meerwein-Ponndorf-Verley reduction, where a hydride is transferred from the β-carbon of the Grignard reagent to the carbonyl carbon. sci-hub.ru

For chloropropylmagnesium, which has β-hydrogens, this reduction pathway can compete with the desired propyl group addition, especially with sterically hindered ketones. For example, the reaction of n-propylmagnesium bromide with diisopropyl ketone yields 2,4-dimethyl-3-pentanol (B146734) as the major product, resulting from reduction rather than addition. msu.edu Similarly, the reaction of n-propylmagnesium chloride with a sterically hindered α-vinyl substituted ketone yielded both the addition product and the reduction product with high diastereoselectivity. nih.gov

The ratio of addition to reduction is influenced by the steric bulk of both the ketone and the Grignard reagent. In a study involving the addition of n-propylmagnesium chloride to a ketone bearing a radical clock, the formation of a 1,2-reduction product was observed, which was attributed to the increased steric hindrance at the carbonyl group. nih.gov

| Substrate (Ketone) | Grignard Reagent | Product Ratio (Addition vs. Reduction) | Reference |

|---|---|---|---|

| Diisopropyl ketone | n-propylmagnesium bromide | Reduction product is major | msu.edu |

| α-Vinyl substituted ketone (46) | n-propylmagnesium chloride | Both addition and reduction products formed with high diastereoselectivity | nih.gov |

| Ketone with radical clock (5) | n-propylmagnesium chloride | Formation of 1,2-reduction product observed | nih.gov |

Advanced Synthetic Applications of Chloropropylmagnesium

Construction of Carbon Skeletons and Functional Group Introduction

Chloropropylmagnesium is a powerful reagent for the formation of new carbon-carbon bonds, a fundamental process in the construction of molecular skeletons. adichemistry.com The nucleophilic carbon atom of the Grignard reagent readily attacks a wide variety of electrophilic centers, leading to the elongation of carbon chains and the introduction of a propyl group.

One of the most significant applications of chloropropylmagnesium is in the synthesis of cyclopropane (B1198618) derivatives. The inherent 1,3-relationship between the magnesium and chlorine atoms allows for an intramolecular cyclization reaction following the initial carbon-carbon bond formation. This process, often referred to as a Grignard cyclopropanation, provides an efficient route to three-membered ring systems, which are important structural motifs in numerous natural products and biologically active molecules. For instance, the palladium-catalyzed cross-coupling of cyclopropylmagnesium bromide with aryl bromides has been demonstrated as a robust method for the synthesis of cyclopropyl (B3062369) arenes. nih.gov

Beyond the formation of cyclopropanes, the terminal chloro group can be retained during the initial Grignard reaction and subsequently displaced by other nucleophiles, allowing for the introduction of various functional groups. This dual reactivity makes chloropropylmagnesium a versatile building block for more complex molecules.

Table 1: Examples of Carbon Skeleton Construction using Chloropropylmagnesium

| Electrophile | Product | Application |

| Aryl Bromide (Pd-catalyzed) | Cyclopropyl Arene | Building block for pharmaceuticals and agrochemicals |

| Ketone | 3-Cyclopropyl Alcohol | Intermediate for further synthetic transformations |

| Epoxide | 1-Chloro-5-pentanol | Precursor for the synthesis of heterocyclic compounds |

Selective Transformations for Primary, Secondary, and Tertiary Alcohols

The reaction of Grignard reagents with carbonyl compounds is a cornerstone of organic synthesis for the preparation of alcohols. pw.live Chloropropylmagnesium is no exception and can be employed for the selective synthesis of primary, secondary, and tertiary alcohols, depending on the nature of the carbonyl electrophile. libretexts.orgkhanacademy.org

Primary Alcohols: The reaction of chloropropylmagnesium with formaldehyde (B43269) (HCHO) provides a straightforward method for the synthesis of 4-chloro-1-butanol. quora.com This primary alcohol can then serve as a precursor for the synthesis of other functionalized molecules.

Secondary Alcohols: Aldehydes react with chloropropylmagnesium to yield secondary alcohols. For example, the addition of chloropropylmagnesium to acetaldehyde (B116499) results in the formation of 1-chloro-4-pentanol. The stereochemical outcome of this reaction can be influenced by the presence of chiral auxiliaries or catalysts.

Tertiary Alcohols: Ketones are excellent substrates for the synthesis of tertiary alcohols using chloropropylmagnesium. The reaction of chloropropylmagnesium with acetone, for instance, affords 1-chloro-2-methyl-2-butanol. askfilo.com This method is widely used to create sterically hindered tertiary alcohol functionalities. chegg.com

Table 2: Synthesis of Alcohols using Chloropropylmagnesium

| Carbonyl Compound | Grignard Reagent | Product Alcohol Type | Example Product |

| Formaldehyde | Chloropropylmagnesium chloride | Primary | 4-chloro-1-butanol |

| Acetaldehyde | Chloropropylmagnesium bromide | Secondary | 1-chloro-4-pentanol |

| Acetone | Chloropropylmagnesium chloride | Tertiary | 1-chloro-2-methyl-2-butanol |

Regiospecific and Stereoselective Outcomes in Complex Syntheses

In the synthesis of complex molecules with multiple functional groups and stereocenters, the control of regioselectivity and stereoselectivity is paramount. Chloropropylmagnesium can participate in reactions that proceed with a high degree of control over these aspects.

A notable example is the regioselective ring-opening of epoxides. The attack of the Grignard reagent can be directed to either the less sterically hindered or the more sterically hindered carbon of the epoxide ring, depending on the reaction conditions and the presence of Lewis acids. clockss.org For instance, the reaction of chloropropylmagnesium chloride with propylene (B89431) oxide can be controlled to selectively yield either 1-chloro-5-pentanol or 2-chloro-1-pentanol. This regioselectivity is crucial in directing the synthesis towards a specific isomer. researchgate.net

Furthermore, the addition of chloropropylmagnesium to chiral aldehydes and ketones can proceed with high diastereoselectivity. nih.gov The stereochemical outcome is often governed by Felkin-Anh or chelation-controlled models, where the existing stereocenter in the substrate directs the approach of the Grignard reagent. This allows for the creation of new stereocenters with a predictable configuration, a critical step in the asymmetric synthesis of complex molecules.

Development of High-Value Organic Intermediates

One such application is in the synthesis of substituted propylamines. The chlorine atom in the product of a Grignard reaction with an imine or a nitrile can be displaced by an amine to afford functionalized propylamines, which are important pharmacophores.

Moreover, the cyclopropyl group, readily introduced using chloropropylmagnesium, is a key structural feature in many agrochemicals and pharmaceuticals due to its unique conformational and electronic properties. The synthesis of cyclopropyl-containing building blocks is therefore an important application of this Grignard reagent.

Integration into Multistep Total Synthesis Strategies

The versatility of chloropropylmagnesium makes it a valuable reagent in the multistep total synthesis of complex natural products. arabjchem.org Its ability to form carbon-carbon bonds and introduce functional handles in a controlled manner allows for the efficient construction of intricate molecular frameworks.

While specific examples of the use of chloropropylmagnesium in the total synthesis of natural products are not extensively documented in readily available literature, its potential is evident from its known reactivity. For instance, the introduction of a chloropropyl side chain could be a key step in the elaboration of a complex backbone, with the chloro group serving as a handle for subsequent cyclization or functional group interconversion. The ability to generate cyclopropyl rings is also highly relevant, as many natural products contain this motif. rsc.org

Industrial Applications in Fine Chemical and Pharmaceutical Production

The utility of Grignard reagents extends to the industrial-scale synthesis of fine chemicals and active pharmaceutical ingredients (APIs). arabjchem.org The scalability and cost-effectiveness of Grignard reactions make them attractive for commercial applications.

A notable example of the industrial application of a related Grignard reagent is the use of 3-(dimethylamino)propylmagnesium chloride in the synthesis of the antidepressant drug Amitriptyline. In a continuous flow process, this Grignard reagent is reacted with a ketone intermediate to construct the key carbon skeleton of the drug molecule. This example highlights the potential of functionalized propyl Grignard reagents, like chloropropylmagnesium, in the large-scale production of pharmaceuticals. The chloro-functionalized analogue could be used to synthesize intermediates that are later converted to the final drug substance.

The production of specialty chemicals, such as fragrances and agrochemicals, also benefits from the application of Grignard chemistry. The ability of chloropropylmagnesium to introduce specific structural motifs makes it a valuable tool in these industries.

Computational and Theoretical Investigations of Chloropropylmagnesium Chemistry

Ab Initio and Density Functional Theory (DFT) Studies of Reaction Pathways

The mechanism of reactions involving Grignard reagents like chloropropylmagnesium is a subject of extensive computational investigation. Ab initio and Density Functional Theory (DFT) methods are paramount in mapping the potential energy surfaces of these reactions, allowing for a detailed exploration of various mechanistic pathways. uctm.eduresearchgate.net

DFT calculations, particularly using functionals like B3LYP, have been employed to investigate the fundamental steps of Grignard reactions. gmu.eduresearchgate.net These studies often focus on model systems, such as the reaction of methylmagnesium chloride with formaldehyde (B43269), to elucidate competing pathways like polar nucleophilic addition versus single electron transfer (SET). researchgate.net In the polar mechanism, the reaction proceeds through a concerted, four-centered transition state. In contrast, the SET mechanism involves the formation of radical intermediates. researchgate.net Computational models can determine the activation barriers for these competing pathways, providing insight into which mechanism is favored under specific conditions. For chloropropylmagnesium, these calculations are crucial for understanding its reactions with various electrophiles, such as carbonyl compounds.

Key findings from these theoretical studies include:

Reaction Energetics: Calculation of the enthalpy and Gibbs free energy changes for each step of a proposed reaction mechanism.

Mechanism Elucidation: Distinguishing between different possible pathways (e.g., concerted vs. stepwise, polar vs. radical) by comparing the energy barriers of their respective transition states. researchgate.net

Influence of Stoichiometry: Demonstrating that the reaction mechanism can be influenced by the stoichiometry of the reactants, with studies showing that dinuclear Grignard species can be more reactive than monomers. researchgate.netnih.gov

Elucidation of Intermediates and Transition State Structures

A significant strength of computational chemistry is its ability to determine the precise three-dimensional structures of transient species like reaction intermediates and transition states. For chloropropylmagnesium chemistry, this involves identifying the geometries of pre-reaction complexes, the transition states for bond formation, and any subsequent intermediates.

Using DFT methods, researchers can model the interaction between the Grignard reagent and a substrate. For instance, in the reaction with a carbonyl compound, calculations reveal a pre-reaction complex where the carbonyl oxygen coordinates to the magnesium atom. researchgate.net The subsequent transition state for the addition step has been computationally characterized, often as a four-centered structure involving the magnesium, chlorine, carbonyl carbon, and the chloropropyl group's carbanionic carbon. researchgate.net

Computational studies on analogous systems like ethylmagnesium chloride have utilized the B3LYP level of theory to minimize and analyze these structures. gmu.edu Such analyses provide critical data on bond lengths and angles within the transition state, offering a static picture of the point of highest energy along the reaction coordinate.

| Species | Method/Basis Set | Key Geometric Features |

| Dimeric Grignard-Carbonyl Complex | B3LYP | Carbonyl oxygen coordinates to one magnesium atom, while the alkyl group from the other magnesium unit approaches the carbonyl carbon. researchgate.net |

| Four-Centered Transition State | B3LYP | Formation of a cyclic structure involving Mg, C (alkyl), C (carbonyl), and O (carbonyl). |

| Radical Intermediate (SET Pathway) | B3LYP | Formation of a diradical pair following electron transfer, with spin density localized on the alkyl group and the carbonyl moiety. researchgate.net |

These structural elucidations are fundamental to understanding the steric and electronic factors that control the reaction's outcome.

Analysis of Electronic Structure and Bonding Properties

Theoretical calculations provide profound insights into the electronic nature of the chloropropylmagnesium reagent itself. The bonding within Grignard reagents is complex, possessing both covalent and ionic character. DFT and ab initio methods are used to analyze the distribution of electron density, molecular orbitals, and the nature of the critical carbon-magnesium (C-Mg) and magnesium-halogen (Mg-X) bonds.

Studies on simple alkylmagnesium chlorides have shown a direct correlation between the Mg-C and Mg-Cl bond lengths and the stability of the reagent; shorter Mg-C bonds are associated with increased stability. gmu.edu The electronic properties can be quantified using several computational tools:

Mulliken Atomic Charges: These calculations help in understanding the charge distribution within the molecule. For chloropropylmagnesium, they typically show a significant negative charge on the carbon atom bonded to magnesium, confirming its nucleophilic character, and a positive charge on the magnesium atom. materialsciencejournal.orgresearchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the regions of positive and negative electrostatic potential on the molecule's surface. materialsciencejournal.orgresearchgate.net For a Grignard reagent, the MEP would show a region of high negative potential around the alpha-carbon of the propyl group, identifying it as the site of nucleophilic attack. materialsciencejournal.org

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. materialsciencejournal.orgresearchgate.net In chloropropylmagnesium, the HOMO is typically localized on the C-Mg bond, indicating that these are the electrons involved in reactions with electrophiles. The energy of the HOMO is related to the nucleophilicity of the reagent.

These analyses confirm the highly polarized nature of the C-Mg bond, which is fundamental to the reactivity of Grignard reagents.

| Property | Computational Finding for Alkyl-Mg-Cl Systems | Implication for Reactivity |

| Mg-C Bond Length | Correlates inversely with stability (shorter is more stable). gmu.edu | Affects the ease of C-Mg bond cleavage during a reaction. |

| Mg-Cl Bond Length | Increases with the addition of salts like LiCl. gmu.edugmu.edu | Influences solubility, aggregation state, and reactivity. |

| Atomic Charge on α-Carbon | Significantly negative. materialsciencejournal.org | Confirms the carbanionic, nucleophilic nature of the reagent. |

| HOMO Localization | Primarily on the C-Mg bond. materialsciencejournal.org | Identifies the electrons most available for donation to an electrophile. |

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

A primary goal of computational chemistry in this field is to predict the outcome of reactions. Theoretical models can forecast the reactivity of chloropropylmagnesium with different substrates and predict the regioselectivity and stereoselectivity of these reactions. nih.govrsc.orgnih.gov

The prediction of selectivity is typically achieved by calculating the activation energies for all possible competing reaction pathways. The pathway with the lowest activation energy is predicted to be the major reaction channel, in accordance with transition state theory. nih.govnih.gov

Reactivity: By comparing the calculated activation barrier for the reaction of chloropropylmagnesium with different electrophiles, one can predict its relative reactivity. A lower energy barrier implies a faster reaction.

Regioselectivity: In reactions with substrates that have multiple electrophilic sites, DFT calculations can determine the preferred site of attack. For example, in the reaction with an α,β-unsaturated ketone, calculations can compare the activation energies for 1,2-addition (to the carbonyl carbon) versus 1,4-conjugate addition. The difference in these energies determines the regiochemical outcome.

Stereoselectivity: When a reaction can produce multiple stereoisomers, computational models can predict the dominant product. nih.govrsc.org This is done by constructing and calculating the energies of the diastereomeric transition states leading to each stereoisomer. The stereoisomer formed via the lowest-energy transition state is expected to be the major product. This is particularly important in asymmetric synthesis where the Grignard reagent reacts with a chiral substrate or in the presence of a chiral ligand.

These predictive capabilities make computational chemistry a powerful tool for designing new synthetic strategies and optimizing reaction conditions.

Future Directions and Emerging Research Themes in Chloropropylmagnesium Chemistry

Development of Sustainable and Environmentally Benign Synthetic Protocols

The chemical industry is increasingly focused on developing greener and more sustainable manufacturing processes. rsc.orgnih.govuniroma1.it This has led to research into environmentally benign synthetic protocols for Grignard reagents like chloropropylmagnesium. A key area of focus is the reduction or elimination of hazardous organic solvents, which are traditionally used in large quantities for Grignard reactions to ensure anhydrous conditions.

Emerging research is exploring methods that significantly reduce the amount of solvent required. unibo.it These approaches not only minimize the environmental impact but also reduce costs associated with solvent purchase, purification, and disposal. The principles of green chemistry are central to these new methods, aiming to improve energy efficiency, use renewable feedstocks, and design chemical processes that are inherently safer. rsc.orguniroma1.it

| Research Approach | Key Objectives | Potential Impact on Chloropropylmagnesium Synthesis |

| Solvent Minimization | Reduce the volume of organic solvents used in the synthesis. | Lower environmental footprint, reduced cost, and simplified workup procedures. |

| Alternative Solvents | Investigate the use of greener, more benign solvents. | Enhanced safety profile and reduced toxicity of the overall process. |

| Mechanochemistry | Utilize mechanical force to initiate and drive the reaction. | Potential for solvent-free or near solvent-free synthesis, and improved energy efficiency. |

Harnessing Flow Chemistry for Enhanced Efficiency and Safety

Flow chemistry, or continuous-flow synthesis, is a powerful technology that is being increasingly applied to the production of Grignard reagents, including the potential for chloropropylmagnesium synthesis. europa.eunih.govijprajournal.com This approach offers significant advantages in terms of efficiency and safety compared to traditional batch processing. scielo.brmit.edu

The enhanced mass and heat transfer in flow reactors can lead to higher yields and purities, as well as reduced reaction times. scielo.br Furthermore, the small reactor volumes inherent to flow systems minimize the amount of hazardous material present at any given time, which is a significant safety advantage, especially at an industrial scale. europa.eu

| Parameter | Batch Processing | Flow Chemistry | Advantages for Chloropropylmagnesium Synthesis |

| Heat Transfer | Limited | Excellent | Improved safety by preventing thermal runaway. |

| Mixing | Variable | Precise and efficient | Increased reaction rates and yields. |

| Scalability | Complex | Straightforward | Easier transition from laboratory to industrial production. |

| Safety | Higher risk due to large volumes | Inherently safer with small volumes | Reduced risk of accidents and exposure to hazardous materials. |

Advanced Spectroscopic Characterization Techniques for In-Situ Monitoring

A deeper understanding of the formation and reactivity of chloropropylmagnesium can be achieved through the use of advanced spectroscopic techniques for in-situ monitoring. Real-time analysis of the reaction mixture provides valuable insights into reaction kinetics, the formation of intermediates, and the presence of impurities.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the progress of Grignard reagent formation. scribd.comnih.gov By tracking the disappearance of the C-X (carbon-halogen) bond of the starting material and the appearance of new bands associated with the C-Mg bond of the Grignard reagent, researchers can follow the reaction in real-time. chemrxiv.orgresearchgate.net This allows for the precise determination of reaction initiation and completion, which is crucial for process control and safety.

Other spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Raman spectroscopy, can also provide detailed information about the structure and composition of the reaction mixture. nih.govgatech.edu The application of these in-situ monitoring techniques is essential for developing robust and optimized synthetic protocols for chloropropylmagnesium.

| Spectroscopic Technique | Information Gained | Application in Chloropropylmagnesium Synthesis |

| FTIR Spectroscopy | Real-time concentration of reactants and products. | Monitoring reaction kinetics, initiation, and completion. |

| NMR Spectroscopy | Detailed structural information about species in solution. | Characterizing the Grignard reagent and any intermediates or byproducts. |

| Raman Spectroscopy | Vibrational information, complementary to FTIR. | In-situ analysis of reaction mixtures, particularly in aqueous or solid phases. |

Exploration of Novel Reactivity Patterns and Synthetic Transformations

While the classical reactivity of Grignard reagents is well-established, there is ongoing research into exploring novel reactivity patterns and synthetic transformations. For chloropropylmagnesium, this could involve its use in new types of coupling reactions, asymmetric synthesis, or reactions that proceed through unconventional mechanisms.

One area of interest is the chemistry of magnesium carbenoids. researchgate.net Research on related compounds has shown that α-chloro-substituted organomagnesium compounds can exhibit unique reactivity, acting as nucleophiles, electrophiles, or carbene-like species. researchgate.net The exploration of such reactivity for chloropropylmagnesium could lead to the development of new synthetic methods for the construction of complex organic molecules.

Furthermore, the development of new catalytic systems that can be used in conjunction with chloropropylmagnesium is an active area of research. These catalysts can be used to control the stereochemistry of reactions, enabling the synthesis of chiral molecules with high enantiomeric purity.

Integration with Automated Synthesis Platforms and Machine Learning

The integration of automated synthesis platforms and machine learning is set to revolutionize the field of synthetic chemistry. semanticscholar.orgscripps.edusynplechem.com These technologies can be applied to the synthesis of chloropropylmagnesium to accelerate the discovery of optimal reaction conditions and to enable high-throughput screening of new reactions.

Automated synthesis platforms can perform a large number of experiments in a short amount of time, systematically varying reaction parameters such as temperature, solvent, and reagent concentrations. rsc.orgmdpi.com This allows for the rapid optimization of synthetic protocols.

Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcome of new reactions and to suggest optimal reaction conditions. chemintelligence.comgithub.iobeilstein-journals.org By combining machine learning with automated synthesis, it is possible to create closed-loop systems that can autonomously design, perform, and optimize chemical reactions. researchgate.netibm.comnih.gov This approach has the potential to significantly accelerate the pace of research and development in chloropropylmagnesium chemistry. rsc.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing chloropropyl-functionalized magnesium reagents, and how do reaction conditions influence product purity?

- Magnesium chloropropyl compounds, such as Grignard reagents (e.g., isopropylmagnesium chloride), are typically synthesized via direct reaction of magnesium metal with chloropropyl halides in anhydrous ether or THF under inert atmospheres. Reaction temperature (35–80°C) and solvent polarity critically affect reactivity and byproduct formation . For example, substituting harsher bases (e.g., NaH) with NaOH in condensation reactions improves yield and simplifies purification . Product purity can be monitored via elemental analysis and spectroscopic techniques (e.g., NMR).

Q. How can spectroscopic techniques confirm the successful grafting of chloropropyl groups onto magnesium-based compounds?

- FT-IR identifies characteristic C-Cl (~550–750 cm⁻¹) and Mg-C (~480 cm⁻¹) stretches. Solid-state NMR (e.g., ¹³C CP/MAS) resolves chloropropyl carbon environments, while XRD confirms crystallinity and structural integrity post-functionalization . For silica composites, reduced carbon/nitrogen content in elemental analysis indicates successful polymer-chloropropyl interactions .

Advanced Research Questions

Q. In nanostructured composites, how does chloropropyl incorporation affect structural integrity and reactivity?

- Chloropropyl groups act as bridging ligands in materials like polyhedral oligomeric silsesquioxanes (POSS). Their hydrolytic condensation with 3-(chloropropyl)-trimethoxy-silane enhances crosslinking density, improving thermal stability (up to 500°C) and pore uniformity (46–300 Å). However, excessive grafting (>50 phr) reduces mechanical strength due to plasticization effects .

Q. What strategies resolve discrepancies in dielectric permittivity and mechanical properties of chloropropyl-modified elastomers?

- Chloropropyl groups in silicone elastomers (e.g., Elastosil LR3043) increase dielectric permittivity (ε' = 1.15–1.80) but reduce Young’s modulus (from 417 kPa to 269 kPa at 100 phr loading). Contradictions arise from competing effects: polar C-Cl bonds enhance ε', while flexible propyl chains decrease stiffness. Mitigation involves balancing grafting density (25–50 phr) with crosslinker ratios and validating via dynamic mechanical analysis (DMA) .

Q. How can chloropropyl-functionalized silica composites be optimized for heavy metal adsorption?

- Silica polyamine composites (e.g., BPAPM) functionalized with chloropropyl trichlorosilane show high arsenic adsorption (≥85% efficiency). Optimization includes:

- Surface modification : Adjusting chloropropyl:methyl silane ratios (7.5:1) to maximize amine accessibility for metal coordination .

- pH tuning : Operating at pH 5–7 to enhance Zr(IV)-chloropropyl binding sites for As(III)/As(V) .

- Regeneration : Ethanol extraction recovers >90% adsorption capacity after 5 cycles .

Methodological Considerations

- Contradiction Analysis : When dielectric data conflicts with mechanical performance (e.g., ε' vs. Young’s modulus), use multivariate regression to isolate variables (e.g., grafting density, crosslinker type) and validate with in situ FT-IR during strain testing .

- Reaction Optimization : For chloropropyl-magnesium syntheses, employ design-of-experiment (DoE) models to balance temperature, solvent polarity, and catalyst (e.g., di-n-butyltin dilaurate) concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.